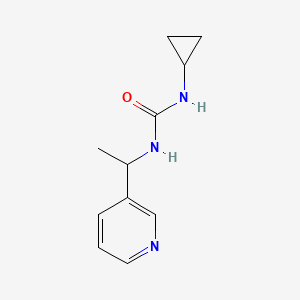
N-(3-methylbutan-2-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutan-2-yl)oxolane-2-carboxamide, also known as A-796260, is a selective and potent agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune response. The discovery of selective CB2 agonists like A-796260 has led to the development of potential therapeutic agents for various inflammatory and autoimmune diseases.
Mécanisme D'action
N-(3-methylbutan-2-yl)oxolane-2-carboxamide selectively binds to CB2 receptors and activates downstream signaling pathways that result in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This leads to a reduction in inflammation and immune response. Unlike CB1 receptors, which are primarily expressed in the central nervous system and are involved in the regulation of pain and appetite, CB2 receptors are primarily expressed in immune cells and are not associated with psychoactive effects.
Biochemical and physiological effects:
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have immunomodulatory effects, such as the promotion of regulatory T cell differentiation and the inhibition of dendritic cell maturation. N-(3-methylbutan-2-yl)oxolane-2-carboxamide has a long half-life and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylbutan-2-yl)oxolane-2-carboxamide is a selective and potent CB2 agonist, making it a useful tool for studying the role of CB2 receptors in inflammation and immune response. However, its low yield and complex synthesis method make it difficult to produce in large quantities. Additionally, its selectivity for CB2 receptors may limit its usefulness in studying the effects of cannabinoids on other biological pathways.
Orientations Futures
There are several potential future directions for research on N-(3-methylbutan-2-yl)oxolane-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the complexity of the synthesis process. Another area of interest is the investigation of the potential therapeutic applications of N-(3-methylbutan-2-yl)oxolane-2-carboxamide in human clinical trials. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(3-methylbutan-2-yl)oxolane-2-carboxamide.
Méthodes De Synthèse
N-(3-methylbutan-2-yl)oxolane-2-carboxamide can be synthesized through a multistep process starting from 3-methyl-2-butanone. The key step involves the reaction of 3-methyl-2-butanone with ethyl oxalyl chloride to form ethyl 3-methyl-2-oxobutanoate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol and acetic anhydride to form N-(3-methylbutan-2-yl)oxolane-2-carboxamide. The overall yield of this synthesis is around 10%.
Applications De Recherche Scientifique
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. Preclinical studies have shown that N-(3-methylbutan-2-yl)oxolane-2-carboxamide has anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of neuropathic pain.
Propriétés
IUPAC Name |
N-(3-methylbutan-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)8(3)11-10(12)9-5-4-6-13-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLZGOCWFKWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutan-2-yl)tetrahydrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)








